Dibromosceptrin

説明

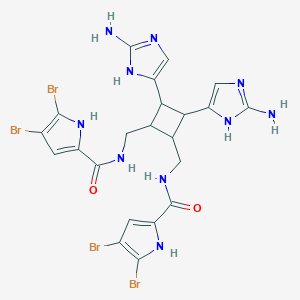

Structure

3D Structure

特性

CAS番号 |

117417-71-7 |

|---|---|

分子式 |

C22H22Br4N10O2 |

分子量 |

778.1 g/mol |

IUPAC名 |

N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H22Br4N10O2/c23-9-1-11(33-17(9)25)19(37)29-3-7-8(4-30-20(38)12-2-10(24)18(26)34-12)16(14-6-32-22(28)36-14)15(7)13-5-31-21(27)35-13/h1-2,5-8,15-16,33-34H,3-4H2,(H,29,37)(H,30,38)(H3,27,31,35)(H3,28,32,36) |

InChIキー |

HCZXBTALDGQIPO-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=C(N5)Br)Br |

正規SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=C(N5)Br)Br |

同義語 |

dibromosceptrin |

製品の起源 |

United States |

Chemical Structure and Properties of Dibromosceptrin

Table 1: Chemical Properties of Dibromosceptrin

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₂Br₄N₁₀O₂ |

| Molecular Weight | 778.09 g/mol |

| IUPAC Name | N,N'-((1R,2R,3S,4S)-3,4-bis(2-amino-1H-imidazol-5-yl)cyclobutane-1,2-diyl)bis(methylene))bis(4,5-dibromo-1H-pyrrole-2-carboxamide) |

| Appearance | Amorphous solid |

Structural Elucidation Methodologies

Spectroscopic Data Analysis

The structural elucidation of dibromosceptrin is achieved through a comprehensive analysis of data obtained from various spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. aquadocs.orgscielo.brosti.gov

UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the substituted pyrrole (B145914) chromophore present in this compound. scielo.br The UV absorption spectrum of a related bromopyrrole alkaloid, 5-bromopyrrole-2-carboxylic acid, shows absorption maxima (λmax) at 234 nm and 273 nm, which is indicative of the pyrrole ring system. scielo.br Similarly, a dichloropyrrol-2-carboxamide derivative, a related structural motif, exhibits a UV absorption maximum at 274 nm. nih.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. aquadocs.orgscielo.brosti.gov The IR spectrum of related bromopyrrole compounds reveals characteristic absorption bands. For instance, the spectrum of 5-bromopyrrole-2-carboxylic acid shows bands at 3356 cm⁻¹ and 3122 cm⁻¹, corresponding to N-H stretching vibrations of the pyrrole ring and amine groups, and a band at 1649 cm⁻¹ attributed to the C=O stretching of a carbonyl group. scielo.brscielo.br These characteristic peaks help to confirm the presence of similar functional groups within the more complex this compound structure.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and molecular weight of this compound with high precision. aquadocs.orgscielo.brosti.gov This technique allows for the calculation of the exact mass of the molecule, which helps to distinguish it from other compounds with the same nominal mass. bioanalysis-zone.comuni-rostock.de For example, the molecular formula of a related compound, 5-bromopyrrole-2-carboxylic acid, was determined as C₅H₄NO₂Br by HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry). scielo.brscielo.br The analysis of the isotopic pattern, particularly the presence of bromine atoms, is also a key feature. A molecule containing one bromine atom will show characteristic molecular ion peaks with a 1:1 ratio. scielo.br The FT-ICR MS (Fourier Transform Ion Cyclotron Resonance Mass Spectrometry) is an example of an ultra-high-resolution mass spectrometer used for such analyses. uni-rostock.de

The molecular formula of this compound has been established as C₂₂H₂₄Br₄N₁₀O₂ through detailed analysis of its mass spectrometry data. koreascience.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of this compound, providing information about the carbon and proton framework of the molecule. awi.deaquadocs.orgscielo.brosti.gov

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms in the molecule. awi.dedtic.mil

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In related bromopyrrole structures, the protons on the pyrrole ring typically appear as doublets in the aromatic region of the spectrum. scielo.br

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., sp², sp³, carbonyl). hw.ac.uk The chemical shifts of the carbon atoms in the pyrrole ring and the carbonyl groups are characteristic. For example, in 5-bromopyrrole-2-carboxylic acid, the carbons of the disubstituted pyrrole ring resonate at specific chemical shifts, and the carbonyl carbon appears further downfield. scielo.br

The following table summarizes the reported ¹H and ¹³C NMR data for synthetic this compound trifluoroacetate (B77799) (TFA) salt in methanol-d₄ (CD₃OD). rsc.org

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C2/C2′ | 106.4 | |

| C3/C3′ | 100.1 | |

| H4/H4′ | 6.76 (s, 2H) |

Data for synthetic this compound trifluoroacetate (1c•TFA) in CD₃OD. rsc.org

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in the complex structure of this compound. awi.deaquadocs.org Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbons. slideshare.net

HSQC/HETCOR: These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbons. csic.esnanalysis.com

Through the combined interpretation of these 1D and 2D NMR datasets, the complete and unambiguous structure of this compound has been determined. koreascience.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis with Known Compounds

The structural elucidation of this compound, a complex dimeric pyrrole-imidazole alkaloid, was significantly facilitated by direct comparison of its spectroscopic data with those of known, structurally related compounds. This comparative approach is a cornerstone in the characterization of natural products, particularly when dealing with a family of analogous metabolites that are often isolated from the same biological source.

Initial identification of this compound from marine sponges of the Agelas genus was achieved by comparing its mass spectrometry and Nuclear Magnetic Resonance (NMR) data with previously reported values. awi.de Researchers identified a series of co-occurring dimeric bromopyrrole alkaloids, including sceptrin (B1680891), ageliferin (B1246841), bromoageliferin, and dibromoageliferin. awi.de The structural similarities within this family of compounds provide a robust framework for comparison. This compound was identified as a constituent of the sponge Agelas conifera alongside these known alkaloids. awi.de Its structure was established through comprehensive analysis of spectroscopic data (UV, IR, HRMS, 1D and 2D NMR) and by contrasting this information with existing literature. scielo.braquadocs.org

A critical aspect of the analysis involves high-resolution mass spectrometry (HRMS) to establish the molecular formula, which for this compound is C₂₂H₂₄Br₂N₁₀O₂. koreascience.kr The isotopic pattern observed in the mass spectrum is also crucial for confirming the number of bromine atoms present in the molecule.

For instance, the ¹H NMR data for natural this compound has been compared with synthetically produced versions, showing excellent agreement and confirming the proposed structure. The chemical shifts of key protons, such as those on the pyrrole rings and the cyclobutane (B1203170) core, serve as diagnostic fingerprints.

| Proton Assignment | Natural this compound (as acetate (B1210297) salt) δ (ppm) | Synthetic this compound (as TFA salt) δ (ppm) |

|---|---|---|

| H-4/H-4′ | 6.81 (s, 2H) | 6.76 (s, 2H) |

This table presents a comparison of the ¹H NMR chemical shifts for a key proton in natural and synthetic this compound, highlighting the strong correlation used for structural confirmation. rsc.org

Furthermore, the absolute configuration of chiral centers in this compound was determined by comparing its experimental Circular Dichroism (CD) spectral data with those of known compounds like sceptrin. awi.de This technique is particularly sensitive to the three-dimensional arrangement of atoms, and a match in the CD spectra provides strong evidence for identical absolute stereochemistry. The configuration of the trisubstituted double bond within related alkaloids was deduced from the ³J(H6-C4) coupling constant value. aquadocs.org

Biosynthesis of Dibromosceptrin

Proposed Biosynthetic Pathways for Pyrrole-2-Aminoimidazole Alkaloids

The biosynthesis of complex pyrrole-2-aminoimidazole (P-2-AI) alkaloids, including dibromosceptrin, is hypothesized to originate from simpler monomeric precursors. nih.gov Oroidin (B1234803) and its analogues are widely considered to be the key building blocks for the entire class of P-2-AI alkaloids. nih.govnih.govresearchgate.net The general biosynthetic strategy involves the initial construction of these monomers from basic amino acid units, followed by their elaboration into more complex structures through various cyclization and dimerization reactions. nih.govnih.gov

One proposed pathway involves the isomerization of oroidin and its derivatives into different tautomeric forms, which can then undergo intramolecular cyclizations to form polycyclic structures. nih.gov Another major hypothesis, particularly relevant to dimeric alkaloids like this compound, centers on the dimerization of these monomeric precursors. nih.govnih.gov The structural diversity within the P-2-AI alkaloid family is thought to arise from the differential processing of a common precursor pool. nih.gov

Precursor Identification

The molecular framework of this compound is constructed from fundamental biochemical building blocks, primarily amino acids.

The pyrrole-2-carboxylic acid moiety of the P-2-AI alkaloids is speculated to be derived from the amino acid proline or its metabolic relative, ornithine. nih.govnih.gov This hypothesis is supported by the structural similarity and the common occurrence of proline in the biosynthesis of other pyrrole-containing natural products. wikipedia.org

The 2-aminoimidazole portion of the molecule is thought to originate from several possible precursors, including histidine. nih.govnih.gov Experimental feeding studies using radiolabeled amino acids in the marine sponge Axinella corrugata showed low levels of incorporation of proline, ornithine, and histidine into the related alkaloid stevensine, lending some support to this hypothesis, though the evidence remains largely speculative due to the low incorporation rates. nih.govnih.gov Guanidine-containing compounds are also proposed as key intermediates in the formation of the 2-aminoimidazole ring, potentially through the modification of the side chains of amino acids like ornithine or lysine (B10760008). nih.govagarwallab.com Some researchers have proposed that lysine is a precursor, where the terminal amine is converted to a guanidine (B92328) and subsequently cyclized to form the 2-aminoimidazole ring after an oxidative hydroxylation step. nih.gov

Key Enzymatic and Non-Enzymatic Transformations

The assembly of this compound involves a series of precisely controlled chemical reactions, some of which are catalyzed by enzymes, while others may occur spontaneously.

Enzymatic reactions are crucial for the initial steps of precursor modification and the final key dimerization step. The formation of the pyrrole (B145914) ring from proline likely involves enzymatic oxidation. wikipedia.org More significantly, the dimerization of the oroidin-like precursors is proposed to be catalyzed by oxidoreductase enzymes. nih.govnih.gov These enzymes are thought to initiate a single-electron transfer (SET) process, which is a critical step in the formation of the cyclobutane (B1203170) core of this compound. nih.govnih.gov

Non-enzymatic transformations are also believed to play a role in the biosynthetic pathway. For instance, once aldehydes are formed through enzymatic oxidation, they can undergo spontaneous condensation reactions with other nucleophilic groups to form immature crosslinks. While not directly confirmed for this compound, such spontaneous reactions are common in the maturation of other biopolymers.

Mechanistic Insights into Dimeric Core Formation

The formation of the central cyclobutane ring of this compound is a key and fascinating step in its biosynthesis. Two primary mechanistic pathways have been proposed to explain this dimerization.

A growing body of evidence suggests that the dimerization of the monomeric precursors of this compound is initiated by a single-electron transfer (SET) event. nih.govacs.orgnih.govrsc.org This hypothesis proposes that an oxidoreductase enzyme removes a single electron from the oroidin-like monomer, generating a highly reactive radical cation. nih.govresearchgate.net This radical cation can then react with a second, neutral monomer molecule. nih.gov

Formally, this compound is a [2+2] cycloaddition product of two hymenidin (B1674120) (a debrominated oroidin analogue) monomers. nih.govnih.gov The [2+2] cycloaddition is a photochemical reaction that forms a four-membered ring from two alkene-containing molecules. While a direct photochemical [2+2] cycloaddition is considered unlikely given the depth at which the producing sponges live, the SET-promoted mechanism provides a biologically plausible route to the same cyclobutane core. nih.govnih.gov

The SET-promoted [2+2] cycloaddition is a stepwise process. nih.gov Following the initial SET and the formation of the radical cation, a radical addition occurs between the two monomeric units. nih.gov Subsequent cyclization and a back-electron transfer would then yield the final dimeric structure of this compound. nih.govnih.gov Computational studies have shown that the [2+2] cycloaddition pathway is both kinetically and thermodynamically favored over a competing [4+2] cycloaddition pathway, which leads to the formation of other related alkaloids like the ageliferins. nih.gov The dimerization of the pyrrole-imidazole monomers is considered the rate-limiting step in this pathway. nih.gov

[4+2] Cycloaddition Pathway

The biosynthesis of the dimeric pyrrole-imidazole alkaloids, including the ageliferin (B1246841) skeleton, is hypothesized to involve a crucial [4+2] cycloaddition step. rsc.orgrsc.org This pathway is considered a divergent route from the pathway that forms sceptrin (B1680891) and its analogues. rsc.org The prevailing hypothesis suggests that the formation of these complex dimeric structures does not occur through heat or light but rather through a mechanism facilitated within marine sponges. acs.orgnih.govacs.orgresearchgate.net

Research indicates that the biosynthesis of ageliferins involves the formal [4+2] cycloaddition of two molecules of a monomeric precursor, such as hymenidin or its precursor oroidin. rsc.orgnih.govresearchgate.net The key event initiating this cycloaddition is believed to be an enzymatic single-electron transfer (SET) oxidation. rsc.orgrsc.org This SET oxidation of the precursor molecule (e.g., hymenidin) generates a highly reactive radical cation. rsc.orgresearchgate.net

This radical cation then participates in a cycloaddition reaction with a second, neutral monomer molecule. rsc.org In the case of the ageliferin core, this proceeds via a [4+2] cycloaddition, leading to the formation of the characteristic cyclohexene (B86901) ring found in ageliferins. nih.govresearchgate.net This reaction is followed by a subsequent single-electron transfer reduction and tautomerization to yield the final, stable ageliferin structure. nih.govresearchgate.netresearchgate.net While enzymes that catalyze [4+2] cycloadditions, often called Diels-Alderases, have been identified in the biosynthesis of other natural products, the process in pyrrole-imidazole alkaloid formation is distinguished by this proposed radical mechanism initiated by single-electron transfer. nih.govnih.govnih.gov The entire process is a stepwise reaction, with the cyclization step being the slowest and therefore rate-limiting part of the [4+2] pathway. rsc.orgrsc.org

Pathway Selectivity Leading to Divergent Core Skeletons (e.g., sceptrin vs. ageliferin)

The biosynthesis of dimeric pyrrole-imidazole alkaloids presents a fascinating case of pathway selectivity, leading to structurally diverse core skeletons such as the cyclobutane ring of sceptrin and the cyclohexene ring of ageliferin from common precursors. rsc.orgrsc.org Both sceptrin and ageliferin are thought to derive from the dimerization of hymenidin monomers. github.io The divergence between the [2+2] cycloaddition (leading to sceptrin) and the [4+2] cycloaddition (leading to ageliferin) is governed by kinetic and thermodynamic factors, as well as the stability of the radical intermediates formed during the reaction. rsc.orggithub.io

The formation of both skeletons is initiated by a single-electron transfer (SET) from a hymenidin molecule, creating a radical cation. rsc.org This cation can then react with another neutral hymenidin molecule via two competing stepwise pathways:

[2+2] Cycloaddition to form Sceptrin: This pathway results in the formation of a cyclobutane core. Studies have shown that the [2+2] pathway is both kinetically and thermodynamically favored over the [4+2] pathway. rsc.orgrsc.org For this route, the initial dimerization of the pyrrole-imidazole monomers is the rate-limiting step. rsc.orgrsc.org this compound is a derivative of the sceptrin core. researchgate.net

[4+2] Cycloaddition to form Ageliferin: This pathway yields a cyclohexene core. In contrast to the [2+2] pathway, the cyclization step itself is the slowest and rate-limiting step in the formation of the ageliferin skeleton. rsc.orgrsc.org

A significant finding in the study of this biosynthetic divergence is the stereochemistry of the products. Research and asymmetric syntheses have revealed that sceptrins ([2+2] dimers) and ageliferins ([4+2] dimers) possess mismatched chirality compared to other related dimers like massadines ([3+2] dimers). nih.govacs.orgresearchgate.net This suggests the operation of an "enantiodivergent" biosynthetic strategy, where different enantiomeric forms of products arise from the same pool of precursors. nih.govgithub.io This discovery implies that the enzymatic systems in the marine sponge can control not only the type of cycloaddition but also the absolute stereochemistry of the resulting complex alkaloids. nih.govgithub.io

Chemical Synthesis Strategies

Total Synthesis Approaches

Vladimir Birman's laboratory developed a concise and flexible methodology that enabled the synthesis of both sceptrin (B1680891) and its dibromo congener, Dibromosceptrin researchgate.netresearchgate.net. This approach was characterized by its early establishment of the cyclobutane (B1203170) core through a photochemical cycloaddition, followed by the strategic introduction of the remaining functionalities.

Birman's strategy commenced with a benzophenone-sensitized photolytic [2+2] cycloaddition between trans-1,4-dichloro-2-butene (B41546) and maleic anhydride (B1165640) researchgate.netresearchgate.netpsu.eduacs.org. This photochemical reaction is a cornerstone of the synthesis, directly forming the bicyclic cyclobutane core researchgate.netresearchgate.net. The initial photoadduct, however, possessed only three of the four desired stereocenters correctly set, with an unnatural stereochemistry researchgate.netresearchgate.net. This stereochemical challenge was addressed through subsequent methanolysis of the anhydride to a dimethyl diester, followed by an isomerization process that converted the molecule to its thermodynamically more stable all-trans stereochemistry researchgate.netresearchgate.net. This initial photochemical step provided a key intermediate that served as the foundation for the remainder of the synthesis.

Following the establishment of the cyclobutane core, Birman's synthesis involved several critical transformations to assemble the full structure of this compound. A significant modification from an earlier strategy involved the substitution of phthalimide (B116566) nucleophiles with an azide (B81097) nucleophile researchgate.net. This conversion of phthalimide groups to azide functionalities was achieved cleanly, yielding a diazide intermediate without epimerization researchgate.net. The completion of the natural product was accomplished via a Staudinger reaction, which reduced the diazide moieties to primary amines researchgate.netresearchgate.netpsu.edu. Subsequently, this diamine intermediate underwent a haloform-like reaction with 2-trichloroacetyl-4,5-dibromopyrrole. This reaction successfully installed the necessary dibromopyrrole subunits, leading to the formation of this compound researchgate.netresearchgate.netpsu.edu. Deprotection of the resulting intermediate with trifluoroacetic acid (TFA) furnished the final product psu.edu.

Table 1: Key Steps in Birman's Synthesis of this compound

| Step | Reaction Type / Transformation | Key Intermediate / Reagent | Yield (%) | Notes |

| 1 | [2+2] Photocycloaddition | trans-1,4-dichloro-2-butene, Maleic anhydride | N/A | Forms bicyclic photoadduct with initial stereochemistry researchgate.netresearchgate.netpsu.eduacs.org. |

| 2 | Methanolysis & Isomerization | Dimethyl diester | 78% (to diester) | Converts to thermodynamically stable all-trans stereochemistry researchgate.netresearchgate.net. |

| 3 | Nucleophilic Substitution | Phthalimide to Azide | N/A | Diazide formation researchgate.net. |

| 4 | Staudinger Reaction | Diazide to Diamine | N/A | Reduction of azide to primary amine researchgate.netresearchgate.netpsu.edu. |

| 5 | Haloform-like Reaction | Diamine, 2-trichloroacetyl-4,5-dibromopyrrole | Slightly lower yield | Installation of dibromopyrrole units researchgate.netresearchgate.netpsu.edu. |

| 6 | Deprotection | TFA | N/A | Final product obtained psu.edu. |

Note: Specific yields for all steps, particularly the final haloform reaction, were not consistently detailed across all sources for this compound.

Phil S. Baran's group approached the synthesis of this compound with a strategy that prioritized the installation of the aminoimidazole rings in the later stages of the synthesis researchgate.netresearchgate.net. This route is noted for its strategic use of a readily available strained bicyclic system.

Baran's synthesis strategically deferred the construction of the aminoimidazole moieties until near the end of the synthetic sequence researchgate.netresearchgate.net. This approach allowed for the efficient assembly of the cyclobutane core and the functionalization of its periphery before introducing these heterocyclic systems.

A key feature of Baran's methodology was the utilization of the known Laing–Nelson rearrangement of 3-oxaquadricyclane researchgate.netresearchgate.net. This strained bicyclic compound served as the starting material, undergoing an acid-catalyzed retro-aldol sequence. Treatment of 3-oxaquadricyclane with concentrated sulfuric acid in methanol (B129727), followed by an aqueous workup, yielded the all-trans-substituted cyclobutane researchgate.netresearchgate.net. This intermediate was then further elaborated through a series of reactions, including reduction, mesylation, and displacement with sodium azide to introduce the necessary nitrogen atoms for the aminoimidazole rings researchgate.net. The diketone intermediate was reprotected, and the azide functionality was reduced to form the primary amine, setting the stage for the final aminoimidazole annulation researchgate.net. The aminoimidazole rings were ultimately installed by reacting a suitable intermediate with tert-butoxycarbonylguanidine, followed by deprotection researchgate.netpsu.edu.

Table 2: Key Steps in Baran's Synthesis of this compound

| Step | Reaction Type / Transformation | Key Intermediate / Reagent | Notes |

| 1 | Laing–Nelson Rearrangement | 3-Oxaquadricyclane | Acid-catalyzed retro-aldol sequence to form all-trans cyclobutane researchgate.netresearchgate.net. |

| 2 | Functional Group Interconversions | Diol, Mesylate, Diazide | Reduction, mesylation, and azide displacement researchgate.net. |

| 3 | Protection/Deprotection | Dimethylketals | Protection of ketone groups and subsequent hydrolysis researchgate.net. |

| 4 | Azide Hydrogenolysis | Diazide to Primary Amine | Reduction of azide to amine researchgate.net. |

| 5 | Aminoimidazole Annulation | tert-Butoxycarbonylguanidine | Installation of aminoimidazole rings researchgate.netpsu.edu. |

| 6 | Deprotection | TFA | Final product obtained psu.edu. |

Other Reported Synthetic Routes

While the total syntheses reported by the Baran and Birman groups in 2004 represent landmark achievements, the scientific literature encompasses variations and refinements that can be considered under "other reported synthetic routes." These approaches, while often building upon foundational methodologies, may differ in their strategic disconnection, key bond-forming events, or the sequence of functional group installations. For instance, variations in the construction of the cyclobutane core or the methods for introducing the pyrrole (B145914) and imidazole (B134444) moieties have been explored. The core strategy often involves assembling a precursor that can undergo dimerization or cyclization to form the characteristic dimeric structure.

Biomimetic Syntheses

Recent studies suggest that the biosynthesis of dimeric pyrrole-imidazole alkaloids, including this compound, involves a single-electron transfer (SET)-promoted [2+2] cycloaddition. This proposed biosynthetic pathway has inspired biomimetic synthetic strategies. These approaches aim to mimic nature's proposed mechanism by employing SET processes, often mediated by photocatalysts or electrochemical methods, to achieve the crucial dimerization or cyclization steps. Such strategies leverage the power of radical intermediates generated via SET to form the complex carbon skeleton, mirroring the presumed enzymatic processes within marine sponges researchgate.netrsc.orgacs.orgnih.govnih.govnih.gov.

Asymmetric Syntheses

The development of enantioselective routes to this compound has been a significant goal, aiming to access the natural enantiomer. These strategies often involve:

Chiral Pool Approaches: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during key bond-forming reactions, such as cycloadditions or functional group transformations rsc.orgacs.orgnih.govrsc.orgresearchgate.net.

Chiral Auxiliaries: Temporarily attaching a chiral group to a substrate to direct stereochemical outcomes, followed by its removal.

These methods are crucial for confirming the absolute configuration of the natural product and for providing access to enantiopure material for biological studies.

Synthetic Efficiency and Yield Optimization

Streamlining Reaction Sequences: Developing convergent syntheses where key fragments are prepared separately and then coupled.

Improving Yields of Key Steps: Identifying and optimizing reaction conditions (e.g., catalysts, solvents, temperature) for critical transformations.

Reducing Purification Steps: Designing reaction sequences that minimize the need for extensive chromatographic purification.

Synthetic Intermediate Chemistry

The synthesis of this compound relies on the strategic preparation and manipulation of several key intermediates. These include:

Cyclobutane Core Precursors: The central cyclobutane ring system is often assembled early in the synthesis. For example, photocycloaddition reactions between substituted butenes and maleic anhydride derivatives are common starting points psu.eduresearchgate.netresearchgate.net. Rearrangements of bicyclic systems, such as those derived from 3-oxaquadricyclane, have also been employed to access the desired all-trans cyclobutane stereochemistry researchgate.net.

Diazide and Diamine Intermediates: The introduction of nitrogen atoms is critical. Diazide intermediates are often prepared and subsequently reduced to diamines, which serve as nucleophiles for forming the imidazole rings or for coupling with pyrrole moieties researchgate.netresearchgate.net.

Pyrrole Precursors: Functionalized pyrroles, such as 2-trichloroacetyl-4-bromopyrrole or 2-trichloroacetyl-4,5-dibromopyrrole, are crucial building blocks that are coupled late in the synthesis, often via haloform-like reactions, to complete the this compound structure psu.eduresearchgate.netresearchgate.net.

The chemistry of these intermediates, including their stability, reactivity, and methods for functionalization, is central to the success of any synthetic strategy.

Relationship within the Pyrrole-2-Aminoimidazole Alkaloid Family

The pyrrole-2-aminoimidazole alkaloids (PIAs) are a vast class of secondary metabolites found exclusively in marine sponges, particularly from the Agelasidae, Axinellidae, Dyctionellidae, and Hymeniacidonidae families. nih.govbeilstein-journals.org This family showcases remarkable architectural diversity, ranging from simple, linear monomers like oroidin (B1234803) to complex dimeric and tetrameric structures. nih.gov The structural foundation of most PIAs is a 4-bromo- or 4,5-dibromopyrrole-2-carboxylic acid moiety, often linked to a 2-aminoimidazole group via an aliphatic chain. scielo.brscielo.br

This compound belongs to the sceptrin subgroup of PIAs, which are characterized by a distinctive cyclobutane ring. researchgate.net This cyclobutane core is formed through the dimerization of monomeric precursors like oroidin or its derivatives. researchgate.netmdpi.comresearchgate.net The biosynthesis of these complex dimers is believed to begin with simpler building blocks such as hymenidin (B1674120), oroidin, and clathrodin (B1669156). nih.gov The ability of these monomers to dimerize and trimerize gives rise to the extensive variety of alkaloids observed in this family. scielo.brscielo.br

Comparison with Sceptrin and its Derivatives (e.g., debromosceptrin, oxysceptrin)

This compound is a close structural analogue of sceptrin, the parent compound of this particular subgroup. Sceptrin was first isolated in 1981 from the sponge Agelas sceptrum. nih.govacs.org this compound, along with other derivatives like debromosceptrin and oxysceptrin (B221146), are often co-isolated from various Agelas species. mdpi.comresearchgate.netkaust.edu.sa

The structural variations among these compounds are subtle but significant for their biological activity. The key differences lie in the substitution patterns on the two pyrrole rings and modifications to the aminoimidazole moieties. nih.govacs.org

Sceptrin: Typically contains two bromine atoms in total, one on each pyrrole ring.

This compound: As the name suggests, it is a more brominated version, containing a total of four bromine atoms, with two on each 4,5-dibromopyrrole ring. scielo.brpsu.edu

Debromosceptrin: Lacks the bromine atoms on the pyrrole rings. nih.govacs.org

Oxysceptrin: Features an additional oxygen atom on one of the aminoimidazole groups. mdpi.comnih.govacs.org

These structural differences influence their chemical properties and biological effects. For instance, in studies evaluating the inhibition of cancer cell motility, synthetic sceptrin and its analogues showed varying degrees of potency.

| Compound | Structural Modification vs. Sceptrin | Relative Potency in Cell Motility Inhibition | Reference |

|---|---|---|---|

| Sceptrin | Parent Compound | Potent (IC50 of 15 µM) | nih.gov |

| This compound | Two additional bromine atoms | Equipotent to sceptrin | nih.govacs.org |

| Debromosceptrin | Removal of two bromine atoms | Less potent than sceptrin | nih.govacs.org |

| Oxysceptrin | Addition of an oxygen atom to an aminoimidazole ring | Equipotent to sceptrin | nih.govacs.org |

Comparison with Bromoageliferin and Dibromoageliferin

This compound is often found alongside another class of dimeric PIAs, the ageliferins, such as bromoageliferin and dibromoageliferin. scielo.brcore.ac.ukawi.de These compounds were also isolated from the marine sponge Agelas conifera. scielo.brcore.ac.uk While both sceptrins and ageliferins are dimers of pyrrole-imidazole monomers, they are structural isomers with different core skeletons. nih.gov The key distinction lies in the linkage between the two monomeric units. Sceptrins feature a cyclobutane ring formed via a [2+2] cycloaddition, whereas ageliferins possess a substituted cyclohexene (B86901) ring, believed to be formed via a [4+2] cycloaddition (Diels-Alder type) pathway. psu.edunih.gov

The degree of bromination also varies within the ageliferin (B1246841) family, leading to ageliferin, bromoageliferin, and dibromoageliferin, which differ in the number of bromine atoms on their pyrrole moieties. nih.gov This variation in structure and bromination pattern affects their physicochemical properties, as demonstrated by their different retention times in high-performance liquid chromatography (HPLC).

| Compound | Alkaloid Family | Retention Time (tR) in minutes | Reference |

|---|---|---|---|

| Sceptrin | Sceptrin | 15.46 | core.ac.ukawi.de |

| Ageliferin | Ageliferin | 16.95 | core.ac.ukawi.de |

| Bromosceptrin | Sceptrin | 18.43 | core.ac.ukawi.de |

| Bromoageliferin | Ageliferin | 19.93 | core.ac.ukawi.de |

| This compound | Sceptrin | 20.87 | core.ac.ukawi.de |

| Dibromoageliferin | Ageliferin | 22.62 | core.ac.ukawi.de |

Comparison with Clathrodin

Clathrodin is a monomeric pyrrole-2-aminoimidazole alkaloid and is considered a fundamental building block for many of the more complex dimeric PIAs, including this compound. nih.govmdpi.com The primary structural difference between the monomeric clathrodin and the dimeric this compound is the degree of oligomerization and bromination. This compound is a dimer containing four bromine atoms, whereas clathrodin is a monomer with no bromine substitutions on its pyrrole ring. mdpi.com

Despite these differences, both compounds contain guanidine (B92328) moieties and have been shown to exhibit neurotoxic activity by targeting voltage-gated sodium channels, although they do so through different mechanisms. mdpi.com A study on their ability to interact with muscarinic receptors showed that this compound had a potency greater than or equal to that of clathrodin. openmedicinalchemistryjournal.com

This compound (DBS): Shifts the voltage dependence of sodium channel inactivation toward more negative potentials and is more effective in delaying the time course of current decay. mdpi.comresearchgate.net

Clathrodin (CLA): Shifts the voltage dependence of inactivation toward more positive potentials, suggesting it likely influences the channel's ionic conductance. mdpi.comresearchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies, which explore how a compound's chemical structure relates to its biological activity, are crucial for optimizing lead compounds in drug discovery. numberanalytics.comcbcs.se The PIA family, and specifically the sceptrin analogues, have been the subject of such studies to determine the key structural features required for their biological effects.

A notable SAR study involved the synthesis of sceptrin, bromosceptrin, this compound, debromosceptrin, and oxysceptrin to evaluate their ability to inhibit cell motility. nih.govacs.org The findings from this research provided critical insights:

Role of Bromination: The addition of two extra bromines (this compound) did not significantly alter the activity compared to sceptrin, but the complete removal of bromines (debromosceptrin) reduced the compound's effect. nih.govacs.org This suggests that the bromine atoms contribute to, but are not the sole determinants of, this specific activity.

Role of the Aminoimidazole Moiety: The most significant finding was the critical importance of the 2-aminoimidazole group. Analogues that lacked one of the aminoimidazole groups (nakamuric acid compounds) demonstrated a significantly reduced effect on cell motility. nih.govacs.org

The development of synthetic routes that allow for the creation of both sceptrin and this compound from common chemical intermediates has been instrumental in enabling these comparative studies and facilitating the exploration of structural modifications for biological testing. psu.eduresearchgate.netresearchgate.net

Conclusion

Distribution within Marine Organisms

The occurrence of this compound and its structural analogs has been documented in specific genera of marine sponges, which synthesize these compounds as part of their chemical defense mechanisms.

The genus Agelas is a well-established source of various brominated pyrrole-imidazole alkaloids. nih.gov Research has confirmed the presence of this compound and related compounds in several species within this genus.

Bioguided fractionation of crude extracts from the Caribbean sponge Agelas cerebrum led to the successful isolation of this compound. scielo.br This chemical investigation also yielded other related alkaloids, highlighting the chemical diversity within this single species. scielo.br

Studies on other species, such as Agelas conifera, have resulted in the isolation of closely related structural analogs, including debromosceptrin and bromosceptrin. nih.govnih.govbvsalud.org The shared production of these metabolites has also been suggested in other species like Agelas sceptrum, contributing to the chemotaxonomic understanding of the Agelasidae family. scielo.br

Table 1: Occurrence of Sceptrin-Class Alkaloids in Agelas Sponges

| Species | Compound Isolated | Reference |

|---|---|---|

| Agelas cerebrum | This compound | scielo.br |

| Agelas conifera | Debromosceptrin | nih.govbvsalud.org |

| Agelas conifera | Bromosceptrin | nih.gov |

| Agelas sceptrum | Shares metabolites with A. conifera | scielo.br |

The genus Stylissa is another significant producer of bromopyrrole alkaloids. Chemical investigations of sponges from this genus have consistently yielded a variety of these compounds.

Specifically, studies on the Indo-Pacific sponge Stylissa carteri have led to the isolation of several known and new bromopyrrole alkaloids. nih.gov While this compound itself was not explicitly identified in the available research, the presence of numerous congeners underscores the role of this genus as a key source for this class of natural products. nih.govwaocp.orgnih.gov The chemical profile of Stylissa species often includes a complex mixture of these related alkaloids.

Table 2: Research on Bromopyrrole Alkaloids in Stylissa Sponges

| Species | Finding | Reference |

|---|---|---|

| Stylissa carteri | Isolation of new and known bromopyrrole alkaloids (congeners of this compound) | nih.gov |

| Stylissa carteri | Characterized as a source of bioactive compounds, including alkaloids | waocp.orgnih.gov |

Extraction and Purification Methodologies

The isolation of this compound from marine sponges involves a multi-step process that begins with sample collection and preparation, followed by extraction and chromatographic purification.

A common initial step involves the freeze-drying and grinding of the sponge material to create a dry powder, which increases the surface area for efficient solvent extraction. scielo.br The powdered sponge is then exhaustively extracted using a solvent system, such as a 1:1 mixture of methanol (B129727) and dichloromethane (B109758) (MeOH/CH₂Cl₂), to produce a crude extract containing a mixture of metabolites. scielo.br

The crude extract is then subjected to fractionation and purification using various chromatographic techniques. A typical method involves Reverse-Phase (RP-C₁₈) flash chromatography. scielo.br In this process, the extract is eluted with a solvent gradient of decreasing polarity, starting with water/methanol and progressing to methanol/dichloromethane, to separate the compounds based on their hydrophobicity. scielo.br Further purification of the resulting fractions may be achieved through additional chromatographic methods like column chromatography, High-Performance Liquid Chromatography (HPLC), Vacuum Liquid Chromatography (VLC), and Solid-Phase Extraction (SPE). nih.govresearchgate.net

The final step in the process is the structural elucidation of the purified compound. This is accomplished through the analysis of spectroscopic data from techniques such as High-Resolution Mass Spectrometry (HRMS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR), Ultraviolet (UV), and Infrared (IR) spectroscopy. scielo.br These methods provide detailed information about the molecular weight, formula, and structural connectivity of the isolated alkaloid, confirming its identity as this compound. scielo.br

Table 3: General Protocol for this compound Isolation

| Step | Technique/Method | Purpose | Reference |

|---|---|---|---|

| 1. Preparation | Freeze-drying and grinding | To prepare the sponge material for extraction | scielo.br |

| 2. Extraction | Solvent extraction (e.g., MeOH/CH₂Cl₂) | To obtain a crude extract of all metabolites | scielo.br |

| 3. Fractionation | Reverse-Phase (RP-C₁₈) Flash Chromatography | Initial separation of compounds based on polarity | scielo.br |

| 4. Purification | HPLC, Column Chromatography, VLC, SPE | To isolate the pure compound from fractions | nih.govresearchgate.net |

| 5. Identification | NMR, HRMS, UV, IR Spectroscopy | To confirm the chemical structure of the isolated compound | scielo.br |

Biological Activities and Pharmacological Mechanisms of Action

Neurophysiological Activity

Dibromosceptrin demonstrates significant neurophysiological activity, primarily through its modulation of voltage-gated ion channels, which are critical for neuronal excitability and signal transmission.

Voltage-Gated Sodium Channel (NaV) Modulation

Voltage-gated sodium channels (NaV) are fundamental to the generation and propagation of action potentials in excitable cells. This compound has been shown to interact with these channels, influencing their function.

Studies have indicated that this compound can inhibit the flow of sodium ions through NaV channels. Experiments conducted using whole-cell patch clamp techniques on neurons isolated from chick embryo sympathetic ganglia revealed that this compound, along with the related compound clathrodin (B1669156), decreased the average maximum amplitudes of inward sodium currents. This reduction ranged from 27% to 40% researchgate.netoup.com. This compound has also been identified as a compound that can block sodium ion channels, in addition to calcium channels core.ac.uk.

Calcium Channel (CaV) Targeting

This compound also exhibits activity against voltage-gated calcium channels (CaV), which play crucial roles in cellular signaling, neurotransmitter release, and muscle contraction. Testing of this compound alongside other brominated pyrrole (B145914) alkaloids demonstrated its ability to reduce voltage-dependent calcium elevation in PC12 cells archive.org. This disturbance of cellular calcium signaling indicates a neurotoxic potential for these compounds, including this compound, by interfering with calcium homeostasis core.ac.uk.

Antimicrobial Activities

This compound possesses antimicrobial properties, particularly against certain types of bacteria.

Antibacterial Activity (e.g., against B. subtilis, S. aureus, E. coli)

This compound has demonstrated antibacterial activity against pathogenic microbes. In studies involving extracts from sponges containing this compound, the compound was found to be active against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/ml. It also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of less than 20 µg/ml koreascience.kr. Related compounds, such as sceptrin (B1680891), have also shown activity against Bacillus subtilis openmedicinalchemistryjournal.com. This compound is part of a class of pyrrole-imidazole alkaloids known to inhibit biofilm formation and suppress antibiotic resistance in bacteria nih.gov.

Antiviral Activity (e.g., Herpes Simplex Virus-1, Vesicular Stomatitis Virus)

This compound, along with related sceptrin derivatives, has been reported to exhibit inhibitory effects against viruses such as Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV) researchgate.netd-nb.inforesearchgate.netkaust.edu.sa. While specific quantitative data (e.g., IC50 values) for this compound against these viruses are not extensively detailed in the available literature, the broader class of bromopyrrole alkaloids indicates a potential for antiviral action. Studies on other compounds have explored mechanisms against VSV, such as inhibition of viral transcription and mRNA cap methylation nih.govnih.gov, and against HSV-1, including interference with viral attachment and penetration mdpi.com.

Antiviral Scaffolds (e.g., for Human Immunodeficiency Virus - HIV)

While this compound's direct application as an HIV scaffold is not extensively documented, related marine natural products have shown promise in this area. Oroidin (B1234803), a structurally similar alkaloid, has demonstrated significant potential by inhibiting HIV-1 replication at a concentration of 50 µM without inducing cytotoxicity. Furthermore, oroidin was found to inhibit HIV-1 Reverse Transcriptase activity by up to 90% at 25 µM d-nb.inforesearchgate.netmdpi.com. Although debromohymenialdisine (B1669978) (DBH) and hymenialdisine (B1662288) (HD) also showed HIV-1 inhibition, they were associated with cytotoxicity d-nb.inforesearchgate.netmdpi.com. These findings suggest that the bromopyrrole-2-aminoimidazole alkaloid class, to which this compound belongs, may serve as a valuable foundation for the development of novel anti-HIV therapeutic agents d-nb.inforesearchgate.netmdpi.com.

Antifungal Activity

This compound has shown activity against antibiotic-resistant bacteria, suggesting potential broader antimicrobial applications. In studies evaluating its effect on Methicillin-resistant Staphylococcus aureus (MRSA), this compound was observed to reduce the Minimum Inhibitory Concentration (MIC) of oxacillin (B1211168) to 2 µg/mL when used at a concentration of 10 µM nih.gov. Although direct quantitative antifungal MIC values for this compound are not explicitly provided, the broader class of bromopyrrole alkaloids, including sceptrin, has been noted for exhibiting antifungal activities openmedicinalchemistryjournal.com.

Antiparasitic Activity

This compound and its structural analogs have demonstrated activity against various parasites. Sceptrin, a related compound, has shown antiparasitic effects against Trypanosoma brucei rhodesiense and Plasmodium falciparum researchgate.net. The bromopyrrole alkaloids, as a chemical class, are recognized for their diverse biological properties, including notable antimalarial potential aquadocs.org.

Specific data on this compound's antiprotozoal activity are limited. However, marine natural products, including certain alkaloids, have been investigated for their effects on protozoa aquadocs.orgaquadocs.orgflinders.edu.au. Some related bromopyrrole alkaloids have displayed modest antimalarial activity scielo.br, and the general class is acknowledged for its broad antiparasitic potential researchgate.netaquadocs.org.

This compound has demonstrated in vitro antimalarial efficacy. Following its isolation from the Indonesian sponge Agelas sp., this compound exhibited significant activity against Plasmodium falciparum (D6 colne), with an IC50 value reported at 8 µg/mL koreascience.kr. While direct studies on Plasmodium berghei using this compound are not detailed in the provided results, the compound is part of the bromopyrrole alkaloid family, which is known for its antimalarial properties aquadocs.org. For context, related compounds such as 4,5-dibromopyrrole-2-carboxylic acid and oroidin have shown limited antimalarial activity, whereas sceptrin demonstrated no activity against specific strains in certain assays scielo.br.

Antitumor/Cytotoxic Activity

This compound, isolated from the marine sponge Agelas cerebrum, is found within a crude extract that exhibited significant in vitro cytotoxic activity against human cancer cell lines, including A549 lung carcinoma, HT29 colon carcinoma, and MDA-MB-231 breast adenocarcinoma cells. This activity was observed at concentrations of 1 µg/mL and above scielo.brscielo.brresearchgate.net. However, in these particular studies, the isolated compounds, including this compound itself, did not show potent antitumor effects when tested individually at concentrations below 10 µg/mL scielo.brscielo.brresearchgate.net. This suggests that the observed cytotoxicity of the crude extract may be attributed to synergistic interactions among multiple compounds or the presence of trace amounts of a highly potent cytotoxic agent scielo.brscielo.brresearchgate.net. Research on related compounds, such as dibromophakellstatin, indicates that the presence of bromine substituents is crucial for their antitumor activity nih.gov.

Compound List

this compound

Sceptrin

Oroidin

4,5-dibromopyrrole-2-carboxylic acid

Bromoageliferin

Debromosceptrin

Hymenialdisine (HD)

Debromohymenialdisine (DBH)

Dibromophakellstatin

Phakellins

Stevencine

Kabiramides (J, K, L, B, C, D, G, I)

Officinaloside C

Embelin

Dermaseptin S4

In Vitro Cytotoxicity against Tumor Cell Lines

Studies investigating the cytotoxic potential of compounds isolated from the marine sponge Agelas cerebrum have provided insights into the activity of this compound against various tumor cell lines. A fraction rich in bromopyrrole alkaloids, from which this compound (compound 8) was isolated, demonstrated strong cytotoxic activity in vitro against human tumor cell lines, including A549 (lung carcinoma), HT29 (colon carcinoma), and MDA-MB-231 (breast adenocarcinoma) scielo.brscielo.brresearchgate.net. This activity was observed at concentrations equal to or greater than 1 mg/mL for the fraction scielo.brscielo.brresearchgate.net. However, when tested individually, the isolated compounds, including this compound, did not exhibit significant antitumor activity at concentrations below 10 µg/mL scielo.brscielo.brresearchgate.net. This suggests that the observed cytotoxicity of the crude fraction may be attributed to the synergistic effects of multiple compounds or the presence of trace amounts of a highly potent antineoplastic substance scielo.brscielo.brresearchgate.net.

| Cell Line | Reported Activity Level (this compound) | Reference(s) |

| A549 (Lung) | No activity detected below 10 µg/mL | scielo.brscielo.brresearchgate.net |

| HT29 (Colon) | No activity detected below 10 µg/mL | scielo.brscielo.brresearchgate.net |

| MDA-MB-231 (Breast) | No activity detected below 10 µg/mL | scielo.brscielo.brresearchgate.net |

Note: The fraction from which this compound was isolated showed strong cytotoxic activity at ≥1 mg/mL.

This compound has also been evaluated in the context of cellular calcium homeostasis, where it was shown to reduce voltage-dependent calcium elevation in PC12 cells archive.org. While not a direct measure of cytotoxicity, alterations in calcium signaling can impact cell viability and function.

Cell Motility Inhibition

Cell motility is a critical process involved in various physiological and pathological functions, including cancer metastasis researchgate.netnih.govnih.gov. Sceptrin, a structurally related bromopyrrole alkaloid, has been shown to inhibit cell motility in several cancer cell lines by interfering with fundamental cellular processes researchgate.netnih.govnih.gov. Given the structural similarities, this compound is also understood to share these properties nih.gov.

The actin cytoskeleton plays a pivotal role in cell shape, structure, and motility nih.govnih.govwikipedia.org. Sceptrin has been reported to inhibit cell motility by impacting the dynamics of the actin cytoskeleton researchgate.netnih.gov. Specifically, sceptrin has been shown to interfere with actin dynamics, leading to a reduction in cell contractility and affecting cell migration researchgate.netnih.gov. Research into compounds that modulate actin dynamics is an active area for developing therapeutic agents against diseases where aberrant cell motility is a factor, such as cancer nih.govplos.org.

A key mechanism by which sceptrin exerts its effects on cell motility is through direct interaction with actin researchgate.netnih.gov. Sceptrin has been shown to bind to monomeric actin (G-actin) researchgate.netnih.gov. This binding has been quantified, with an equilibrium dissociation constant (Kd) of 19.2 ± 0.2 μM reported for sceptrin's interaction with mammalian monomeric actin nih.gov. This interaction with actin monomers suggests a disruption of the actin polymerization process, a fundamental aspect of cytoskeletal dynamics and cell motility wikipedia.orgresearchgate.netwashington.edu.

Other Reported Biological Activities

Sceptrin, a closely related analogue of this compound, has been reported to possess antimuscarinic properties vdoc.pubresearchgate.netnih.gov. These properties suggest potential interactions with muscarinic acetylcholine (B1216132) receptors, which are involved in various physiological processes. While direct studies on this compound's antimuscarinic activity are less detailed in the provided literature, its structural relationship to sceptrin implies a potential for similar pharmacological actions.

Compound List:

this compound

Antihistaminic Properties

Sceptrin, the parent compound from which this compound is derived, has been reported to possess antihistaminic properties researchgate.netresearchgate.netnih.gov. This compound, as a closely related analogue and a member of the bromopyrrole alkaloid class found in Agelas sponges, is also associated with compounds exhibiting antihistaminic activity researchgate.netufrn.br. While direct studies detailing this compound's specific interaction with histamine (B1213489) H1 receptors are not extensively documented in the reviewed literature, its structural relationship to compounds with known antihistaminic effects suggests a potential for similar activity.

Further insights into receptor interactions come from studies involving muscarinic acetylcholine receptors. In competition experiments using the ligand 3H-QNB, Sceptrin demonstrated a rank order of potency greater than oroidin, which was greater than or equal to this compound, and in turn, greater than or equal to clathrodin nih.govopenmedicinalchemistryjournal.com. This indicates that this compound interacts with these receptors, albeit with lower potency than Sceptrin, highlighting its pharmacological profile within this class of compounds. However, muscarinic receptor activity is distinct from antihistaminic activity, which specifically targets histamine receptors.

Protein Phosphatase Type 2A Inhibition

Information directly linking this compound to the inhibition of Protein Phosphatase Type 2A (PP2A) was not found in the reviewed scientific literature. While PP2A is a critical enzyme involved in numerous cellular signaling pathways, and its inhibition by various natural products and synthetic compounds is a subject of significant research, this compound has not been specifically identified as a PP2A inhibitor in the provided sources nih.govnih.govnih.govmdpi.comabcam.comfunakoshi.co.jp.

Somatostatin (B550006) Inhibition

Sceptrin has been characterized as a potent nonpeptidic inhibitor of somatostatin, with reported activity in the submicromolar range researchgate.netresearchgate.netnih.govopenmedicinalchemistryjournal.com. This property suggests potential therapeutic applications in conditions influenced by somatostatin signaling. Related alkaloids isolated from marine sponges, including those from the Agelas genus, have also been identified as somatostatin and vasoactive intestinal peptide (VIP) inhibitors openmedicinalchemistryjournal.com. Although this compound belongs to this class of compounds, specific studies detailing its direct inhibitory effect on somatostatin or its comparative potency in this regard were not identified in the reviewed literature.

Comparative Potency and Efficacy with Analogues

Research into sceptrin and its analogues has provided some comparative data regarding their biological activities.

Cell Motility: When close analogues of sceptrin were synthesized and tested for their effects on cell motility, they were found to be either equimolar or less potent than the parent compound, Sceptrin. Specifically, debromosceptrin and nakamuric acid compounds demonstrated reduced effects compared to Sceptrin researchgate.netnih.gov.

Muscarinic Receptor Binding: In comparative binding assays using 3H-QNB, a ligand for muscarinic acetylcholine receptors, a rank order of potency was established: Sceptrin > Oroidin ≥ this compound ≥ Clathrodin nih.govopenmedicinalchemistryjournal.com. This data positions this compound as having moderate affinity, less than Sceptrin and Oroidin, but comparable to or greater than Clathrodin.

Calcium Elevation: In studies evaluating the effects of brominated pyrrole alkaloids on cellular calcium homeostasis, this compound was identified as the most potent among the tested compounds in reducing voltage-dependent calcium elevation in PC12 cells, exhibiting a half maximal inhibitory concentration (IC50) of 2.8 μM nih.gov.

Comparative potency and efficacy data specifically for the antihistaminic or somatostatin inhibitory activities of this compound relative to its analogues were not identified in the reviewed literature.

Ecological Roles and Significance

Chemical Defense Mechanisms

Sponges are sessile organisms, lacking physical means of escape or active defense against predation and fouling. Consequently, they have evolved sophisticated chemical defense mechanisms, relying heavily on the production of secondary metabolites. Dibromosceptrin, as a member of the brominated pyrrole (B145914) alkaloid class, is recognized for its contribution to the chemical defense of Agelas sponges. These compounds are thought to deter grazers and inhibit the settlement of fouling organisms, thereby protecting the sponge from both predation and overgrowth. The presence of bromine atoms on the pyrrole structure is particularly noted to enhance the feeding deterrent activity of these alkaloids.

A significant aspect of this compound's ecological role lies in its antipredatory effects, particularly against reef fish. Sponges of the genus Agelas are known to be chemically defended from fish predation by their suite of brominated pyrrole alkaloids. Research has indicated that related compounds, such as sceptrin (B1680891), can deter feeding by common reef fish like the bluehead wrasse (Thalassoma bifasciatum) in laboratory assays at concentrations as low as 1.0 mg/mL.

Further investigation into the mechanisms of defense has revealed that this compound and related compounds can interact with cellular calcium homeostasis. This compound has been identified as a potent inhibitor of depolarization-induced cellular calcium elevation in neuroendocrine cells, with a half-maximal inhibitory concentration (IC50) of 2.8 µM. This is significantly more potent than sceptrin (67.5 µM) and oroidin (B1234803) (75.8 µM) in this regard. This disruption of calcium signaling is proposed as a potential mechanism underlying their feeding deterrent activity against predators. Additionally, this compound and clathrodin (B1669156) have demonstrated neurotoxic activity by reducing the average maximum amplitude of inward Na+ currents, which could also contribute to their defensive capabilities.

Chemotaxonomic Marker Potential

The consistent presence and structural diversity of brominated pyrrole alkaloids, including this compound, within the Agelas genus make them valuable chemotaxonomic markers. The genus Agelas has seen a significant increase in documented species, from which a large number of novel molecules, including brominated pyrrole alkaloids, have been isolated. The specific array of these alkaloids can vary between species, allowing researchers to use their chemical profiles to aid in the classification and identification of different Agelas species. This application of natural products in taxonomy underscores the importance of understanding the chemical ecology of marine organisms.

Future Research Directions and Unresolved Questions

Precise Molecular Target Identification and Characterization

A significant gap in our current knowledge of dibromosceptrin is the precise identification of its molecular targets. While broad biological activities have been noted, the specific proteins, enzymes, or nucleic acids with which it interacts to elicit these effects are unknown. Future research must prioritize the deconvolution of its molecular targets to understand its mechanism of action and to rationally explore its therapeutic potential.

Several modern approaches could be employed for this purpose:

Affinity-Based Methods: This strategy involves chemically modifying the this compound molecule to incorporate a reactive group or an affinity tag (e.g., biotin). This "bait" molecule can then be used to capture its binding partners from cell lysates, which can subsequently be identified using proteomic techniques like mass spectrometry.

Target-Oriented Screening: A library of known biological targets, such as kinases, proteases, or G-protein coupled receptors, could be screened for interaction with this compound. High-throughput screening methods would be instrumental in rapidly identifying potential binding partners.

Computational Approaches: In silico methods, such as molecular docking and virtual screening, can be utilized to predict potential binding sites on known protein structures. These computational predictions can then guide and prioritize experimental validation.

Once potential targets are identified, their interaction with this compound must be rigorously characterized. This would involve biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding affinities and kinetics.

Detailed Mechanistic Elucidation of Biological Activities

Building upon the identification of molecular targets, a detailed elucidation of the downstream cellular and molecular events triggered by this compound is crucial. This involves moving beyond simple phenotypic observations to a comprehensive understanding of the pathways modulated by the compound.

Key research questions to be addressed include:

Pathway Analysis: Upon target engagement, which signaling pathways are activated or inhibited? Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular response to this compound treatment.

Functional Consequences: What are the functional consequences of target modulation? For instance, if a specific enzyme is inhibited, what are the downstream effects on cellular metabolism or signaling cascades?

Cellular Context: Do the mechanisms of action differ across various cell types or disease models? This is particularly important for understanding the compound's therapeutic window and potential off-target effects.

Development of Advanced Synthetic Methodologies

While total syntheses of sceptrin (B1680891) and this compound have been achieved, these routes can be lengthy and may not be amenable to the rapid generation of analogs for structure-activity relationship studies. nih.govnih.govacs.org Future efforts in synthetic chemistry should focus on developing more efficient, scalable, and versatile synthetic strategies.

Areas for advancement include:

Novel Cyclobutane (B1203170) Formation Strategies: The central cyclobutane core of this compound presents a significant synthetic challenge. Exploration of new photochemical or transition-metal-catalyzed [2+2] cycloaddition reactions could lead to more efficient and stereocontrolled syntheses.

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound scaffold would be highly valuable. This would allow for the rapid diversification of the core structure to probe structure-activity relationships.

Biomimetic Synthesis: The proposed biosynthetic pathway of sceptrins is thought to involve a [2+2] cycloaddition of hymenidin (B1674120) or oroidin (B1234803) precursors. nih.govacs.org Further exploration of biomimetic synthetic approaches could provide a more efficient route to the natural product and its analogs.

Exploration of Structure-Activity Relationships for Lead Optimization

A systematic exploration of the structure-activity relationships (SAR) of this compound is essential for its development as a potential therapeutic lead. This involves the synthesis and biological evaluation of a library of analogs to identify the key structural features required for activity and to optimize properties such as potency, selectivity, and pharmacokinetic profile.

Future SAR studies should focus on:

Modification of the Pyrrole (B145914) and Imidazole (B134444) Moieties: Investigating the effect of altering the substitution patterns on the pyrrole and imidazole rings could reveal important interactions with the biological target.

Variation of the Cyclobutane Core: Probing the importance of the cyclobutane ring's stereochemistry and substitution could provide insights into the optimal geometry for target binding.

Introduction of Diverse Functional Groups: The introduction of a wide range of functional groups at various positions on the this compound scaffold could lead to the discovery of analogs with improved potency and drug-like properties.

The data generated from these SAR studies will be invaluable for the design of second-generation analogs with enhanced therapeutic potential.

Investigation of Biosynthetic Enzyme Systems and Regulatory Pathways

The biosynthesis of this compound and other sceptrin alkaloids in their native marine sponges remains an area of significant interest and unresolved questions. While a dimerization of simpler precursors has been proposed, the specific enzymes and regulatory mechanisms governing this transformation are unknown. nih.govacs.org

Future research in this area should aim to:

Identify and Characterize Biosynthetic Genes: Utilizing genomic and transcriptomic data from the source organism, researchers can identify gene clusters that may be responsible for this compound biosynthesis.

Elucidate Enzymatic Mechanisms: Once candidate genes are identified, the corresponding enzymes can be expressed and characterized in vitro to determine their specific roles in the biosynthetic pathway. This would involve identifying the substrates, products, and cofactors for each enzymatic step.

Understand Regulatory Control: Investigating the factors that regulate the expression of the biosynthetic genes could provide insights into how the production of this compound is controlled in the sponge.

Q & A

Q. How can meta-analyses resolve discrepancies in this compound’s reported IC₅₀ values across studies?

- Methodological Answer : Standardize data using normalization to reference compounds (e.g., doxorubicin for cytotoxicity). Apply random-effects models to account for inter-study variability. Sensitivity analysis excludes outliers from assays with non-standard conditions (e.g., serum-free media) .

Ethical & Regulatory Considerations

Q. What ethical approvals are required for collecting marine sponges containing this compound?

- Methodological Answer : Permits from local authorities (e.g., CITES for endangered species) and institutional IACUC approval for ecological impact assessments. GPS coordinates of collection sites must be archived to comply with Nagoya Protocol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。